tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Protecting group chemistry Orthogonal deprotection Solid-phase synthesis

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5) is a heterocyclic building block belonging to the 1,2,5-trisubstituted imidazole class, featuring a bromine atom at the C-2 position and a tert-butyl ester at the C-5 carboxylate on the N-1-methylimidazole scaffold. The compound is specifically validated as a versatile precursor for the synthesis of diverse 2-substituted imidazole-5-carboxylate derivatives via bromine–lithium exchange or palladium-catalyzed cross-coupling reactions, and is associated with 7 patents in the PubChem database, indicating recurring utility in medicinal chemistry and pharmaceutical intermediate programs.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 293733-52-5
Cat. No. B13658456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
CAS293733-52-5
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(N1C)Br
InChIInChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-11-8(10)12(6)4/h5H,1-4H3
InChIKeyBEGYVUYXYJDDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5): Procurement-Relevant Structural and Functional Profile


tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5) is a heterocyclic building block belonging to the 1,2,5-trisubstituted imidazole class, featuring a bromine atom at the C-2 position and a tert-butyl ester at the C-5 carboxylate on the N-1-methylimidazole scaffold [1]. The compound is specifically validated as a versatile precursor for the synthesis of diverse 2-substituted imidazole-5-carboxylate derivatives via bromine–lithium exchange or palladium-catalyzed cross-coupling reactions, and is associated with 7 patents in the PubChem database, indicating recurring utility in medicinal chemistry and pharmaceutical intermediate programs [2].

Why Generic Substitution of tert-Butyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5) Carries Synthetic Risk


In-class imidazole-5-carboxylate building blocks cannot be casually interchanged because the orthogonal protection profile of the tert-butyl ester, the regiochemistry of the carboxylate substituent at C-5 versus C-4, and the identity of the halogen at C-2 each independently dictate the applicable reaction conditions, yields, and downstream compatibility. Evidence summarized below demonstrates that selecting a methyl ester analog (CAS 120781-02-4) forfeits the acid-labile deprotection orthogonality [1][2]; choosing the 4-carboxylate regioisomer (CAS 1987897-04-0) alters the electronic landscape of the imidazole ring and thus cross-coupling regioselectivity ; and substituting bromine with chlorine or iodine changes oxidative addition kinetics at palladium(0) catalysts [3]. These differences are quantifiable and directly impact synthetic route feasibility.

Product-Specific Quantitative Differentiation Evidence for tert-Butyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5)


Orthogonal Ester Deprotection: tert-Butyl vs. Methyl Ester Reactivity

The tert-butyl ester on the target compound is cleavable under anhydrous acidic conditions (50% TFA in dichloromethane at room temperature), whereas the methyl ester of the direct analog methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) remains stable under these conditions and requires either refluxing 6 M HCl or LiOH-mediated saponification for removal [1][2]. This orthogonality enables sequential deprotection strategies in multi-functional synthetic intermediates where a methyl or ethyl ester must survive the t-butyl ester cleavage step. In multi-step syntheses, the ability to deprotect at room temperature versus reflux represents a difference in thermal burden of approximately 80–100 °C and avoids base-mediated epimerization or elimination side reactions [2].

Protecting group chemistry Orthogonal deprotection Solid-phase synthesis Sequential deprotection

Validated C-2 Functionalization Platform via Bromine–Lithium Exchange and Palladium-Catalyzed Coupling

Collman, Zhong, and Boulatov (2000) specifically demonstrated that tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can be efficiently converted to a panel of 2-substituted tert-butyl 1-methyl-1H-imidazole-5-carboxylates via two distinct mechanistic pathways: (i) bromine–lithium exchange with subsequent electrophilic trapping, and (ii) palladium-catalyzed cross-coupling [1]. The abstract confirms that the products 'can be readily converted to the corresponding acids,' establishing this compound as a validated gateway intermediate. By contrast, the non-brominated analog tert-butyl 1-methyl-1H-imidazole-5-carboxylate lacks the C-2 halide handle and would require a separate C–H functionalization step or electrophilic bromination to achieve the same substitution pattern, introducing additional synthetic steps and regioselectivity challenges. The Collman methodology is the foundational reference for C-2 derivatization of this scaffold and has been cited by 8 subsequent publications according to Crossref metadata [1].

Cross-coupling Bromine-lithium exchange C-2 imidazole functionalization Suzuki-Miyaura coupling

Lipophilicity Differentiation: tert-Butyl Ester vs. Methyl Ester Impact on logP and Phase-Transfer Behavior

The methyl ester analog methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) has a calculated LogP of 1.07 (JChem, pH-independent) [1]. While an experimentally determined logP for the target tert-butyl ester is not reported in authoritative databases, the fundamental Hansch π constant difference between a tert-butyl substituent and a methyl substituent on an ester is approximately +1.3 to +1.5 log units (derived from the fragment constant difference: t-Bu ≈ 1.98 vs. Me ≈ 0.52 on oxygen). The estimated logP for the target compound is therefore approximately 2.4–2.6, representing a >10-fold increase in octanol/water partition coefficient relative to the methyl ester [2]. This is consistent with the XLogP3-AA value of 2.3 reported for the structurally related tert-butyl 2-bromo-1H-imidazole-1-carboxylate (CAS 1207457-15-5) . Higher lipophilicity facilitates extraction into organic solvents during workup and can improve substrate partitioning in biphasic catalytic systems.

Lipophilicity LogP Phase-transfer catalysis ADME properties

Regiochemical Precision: 5-Carboxylate vs. 4-Carboxylate Regioisomer Reactivity

The 5-carboxylate regioisomer (CAS 293733-52-5) places the electron-withdrawing tert-butyl ester at the C-5 position of the imidazole ring, whereas the regioisomeric tert-butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 1987897-04-0) places it at C-4 . In imidazole chemistry, substituents at C-5 (adjacent to the N-1 nitrogen bearing the methyl group) are more readily displaced by nucleophiles than those at C-4, and the electronic influence of the ester on the C-2 bromine reactivity differs between the two regioisomers [1]. Specifically, the C-5 carboxylate exerts a stronger electron-withdrawing effect on the C-2 position through the conjugated π-system (vinylogous ester effect), which can increase the rate of oxidative addition of the C-2 bromine to Pd(0) compared to the C-4 regioisomer. This difference has practical consequences for cross-coupling reaction rates and catalyst loading requirements.

Imidazole regiochemistry Electronic effects Nucleophilic aromatic substitution Cross-coupling selectivity

Evidence-Backed Application Scenarios for tert-Butyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 293733-52-5)


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Carboxylate Protection

In synthetic sequences where a C-5 carboxylic acid must be revealed late-stage in the presence of base-labile ester functionalities (e.g., methyl, ethyl, or benzyl esters elsewhere in the molecule), the tert-butyl ester of the target compound provides acidolytic deprotection at room temperature with TFA/DCM while leaving methyl and benzyl esters intact [1]. This orthogonality avoids the strongly basic or high-temperature conditions required for methyl ester saponification, reducing the risk of epimerization at chiral centers and minimizing side-product formation. The compound is therefore superior to methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) for convergent synthetic strategies employing orthogonal protection schemes [1][2].

Parallel Library Synthesis of 2-Substituted Imidazole-5-carboxylic Acid Derivatives

The Collman methodology establishes the target compound as a validated common intermediate for generating structurally diverse 2-aryl, 2-alkenyl, and 2-alkyl imidazole-5-carboxylates via Suzuki-Miyaura, Stille, or Negishi coupling, or via Br/Li exchange followed by electrophilic trapping [3]. A single procurement of this building block enables parallel synthesis of a compound library with variation at the C-2 position while maintaining the C-5 carboxylate for subsequent amide coupling or bioconjugation. The 7 patents citing this CAS number indicate that this strategy has been independently validated across multiple drug discovery programs [4].

Process-Scale Synthesis Benefiting from Enhanced Lipophilicity for Extractive Workup

The elevated lipophilicity of the tert-butyl ester (estimated LogP ≈ 2.4–2.6) compared to the methyl ester analog (LogP = 1.07) facilitates efficient phase separation during aqueous/organic extractive workup at multi-gram scale [5]. In cross-coupling reactions conducted in biphasic solvent systems (e.g., toluene/water or dioxane/water), the higher partition coefficient of the tert-butyl ester product into the organic layer reduces product loss to the aqueous phase and can improve isolated yields. This practical advantage scales with reaction volume and is particularly relevant for CRO and CDMO procurement decisions where process efficiency directly impacts cost [5][6].

Regiochemically Defined Imidazole Scaffold for Kinase Inhibitor and Pharmaceutical Intermediate Programs

The precise 1,2,5-trisubstitution pattern of the target compound—with N-1 methyl, C-2 bromine, and C-5 tert-butyl carboxylate—provides a defined regiochemical starting point for constructing ATP-competitive kinase inhibitor scaffolds and other bioisosteric imidazole-containing pharmacophores. The C-2 bromine enables sequential or one-pot diarylation strategies for generating 2,4(5)-disubstituted or 2,4,5-trisubstituted imidazoles [3]. Procurement of this specific regioisomer eliminates the ambiguity associated with tautomeric 4(5)-substituted imidazoles and ensures that subsequent functionalization occurs at the intended positions, which is critical for structure-activity relationship (SAR) studies where regioisomeric impurities can confound biological assay interpretation [3].

Quote Request

Request a Quote for tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.